N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide
Description
Key Observations:
- The CAS number 118194-33-5 is consistently cited across ChemSpider and Chemsrc.
- A related chlorohydrate salt form (CAS 89591-51-5) exists but represents a distinct derivative.
- PubChem and ChEMBL entries for this specific compound are absent in the provided sources, though analogous benzamide derivatives are documented.
Comparative Analysis of Synonyms Across Chemical Databases
Synonyms for this compound vary significantly depending on the database, as illustrated below:
Key Findings:
- Multilingual IUPAC variants (e.g., French, German) are exclusive to ChemSpider, emphasizing its role in global nomenclature standardization.
- DIMETCARB and Dimethpramide represent non-systematic names tied to specific regulatory or commercial contexts.
- Discrepancies in salt forms (e.g., chlorohydrate vs. free base) highlight the importance of CAS numbers for unambiguous identification.
Properties
Molecular Formula |
C16H26N4O4 |
|---|---|
Molecular Weight |
338.40 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C16H26N4O4/c1-6-19(7-2)9-8-17-16(21)12-10-14(20(22)23)13(18(3)4)11-15(12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21) |
InChI Key |
FGTQEICFEHSKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Methoxy-4-methylbenzoic Acid
Starting from commercially available 2-methoxy-4-methylbenzoic acid, nitration with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C introduces the nitro group at position 5.
Reaction Conditions :
The product, 2-methoxy-4-methyl-5-nitrobenzoic acid, is oxidized to 2-methoxy-4-carboxy-5-nitrobenzoic acid using KMnO₄ in alkaline conditions (80°C, 3 hours).
Dimethylation of the 4-Position
The carboxyl group at position 4 is converted to an amine via Curtius rearrangement or Hofmann degradation. Subsequent dimethylation uses methyl iodide (2.2 eq) in DMF with K₂CO₃ (2.5 eq) at 60°C:
Key Data :
Amide Bond Formation with N,N-Diethylethylene Diamine
Acyl Chloride Preparation
The benzoic acid intermediate is treated with thionyl chloride (1.5 eq) in anhydrous toluene at reflux (110°C, 2 hours) to form the corresponding acyl chloride. Excess SOCl₂ is removed under vacuum.
Coupling Reaction
The acyl chloride is reacted with N,N-diethylethylene diamine (1.1 eq) in methyl ethyl ketone (MEK) at 0–5°C:
Optimized Parameters :
The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp 137–140°C).
Alternative Pathways and Comparative Analysis
Direct Nitration of Pre-formed Amide
An alternative method involves nitrating N-[2-(diethylamino)ethyl]-4-dimethylamino-2-methoxybenzamide. However, this approach faces challenges:
-
Over-nitration : Uncontrolled nitro group addition at positions 3 or 6.
-
Decomposition : The amide bond is sensitive to strong acids, leading to hydrolysis.
Comparative Yields :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acyl chloride route | 88–92 | >98 |
| Direct nitration | 45–50 | 85–90 |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in DMF reduces reaction time for the amidation step but requires stringent temperature control to avoid by-products.
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost (USD/kg) |
|---|---|
| 2-Methoxy-4-methylbenzoic acid | 120–150 |
| N,N-Diethylethylene diamine | 200–220 |
| Methyl iodide | 300–350 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the amino groups can form hydrogen bonds or ionic interactions with biological molecules. These interactions can alter the function of proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
4-(Dimethylamino)-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-nitrobenzamide
N-[2-(Diethylamino)ethyl]-4-(4-fluorobenzamido)-5-[¹³¹I]iodo-2-methoxybenzamide
- Key Differences: Substitutes the dimethylamino group with a 4-fluorobenzamido moiety. Incorporates radioactive iodine-131 at the 5-position.
- Applications: Modified for use as a radiopharmaceutical, enabling diagnostic imaging (e.g., tumor targeting) .
Agrochemical Benzamides
- Examples: N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid): Herbicide. N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican): Pre-emergent herbicide.
- Key Differences: Bulky halogenated substituents enhance lipid solubility for plant membrane penetration. Lack of aminoalkyl side chains reduces mammalian toxicity, favoring agricultural use .
Pharmacological and Toxicological Comparisons
Toxicity Profile
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application/Activity |
|---|---|---|---|---|
| N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide | C₁₆H₂₆N₄O₄ | 338.41 | Nitro, methoxy, diethylaminoethyl | Pharmacological research |
| 4-(Dimethylamino)-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-nitrobenzamide | C₁₇H₂₆N₄O₄ | 358.42 | Nitro, methoxy, chiral pyrrolidine | Enhanced selectivity |
| N-[2-(Diethylamino)ethyl]-4-(4-fluorobenzamido)-5-[¹³¹I]iodo-2-methoxybenzamide | C₂₃H₂₈FIN₄O₄ | 634.39 | ¹³¹I, 4-fluorobenzamido | Radiopharmaceutical imaging |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) | C₁₆H₁₅Cl₂NO₃ | 340.20 | Dichlorophenyl, ethoxymethoxy | Herbicide |
Biological Activity
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been studied for its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
Key Mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : Studies indicate that similar compounds exhibit selective inhibition of MAO-B, leading to increased levels of dopamine in the brain, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease .
- Cholinesterase Inhibition : The compound may also inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission, which is critical in cognitive functions and memory enhancement .
Antidepressant Activity
Research has shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. These effects are likely mediated through the modulation of serotonin and norepinephrine levels .
Neuroprotective Effects
The neuroprotective properties are attributed to the compound's ability to prevent oxidative stress and apoptosis in neuronal cells. This makes it a candidate for further investigation in neuroprotection against conditions like Alzheimer's disease .
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Clinical Implications :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O3 |
| Molecular Weight | 306.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Biological Activity | Effect |
|---|---|
| MAO-B Inhibition | IC50 = 0.51 μM |
| Cholinesterase Inhibition | IC50 = 0.69 μM |
| Neuroprotection | Significant reduction in apoptosis |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
